5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: Amination reactions can be performed using reagents such as ammonia or primary amines.
N-alkylation:
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the amino group or electrophilic substitution at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, sulfonates, or acyl chlorides under appropriate conditions.
Major Products
Oxidation: Products may include nitroso, nitro, or hydroxyl derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products may include various substituted pyrazoles or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Protein Binding:
Medicine
Drug Development: The compound may serve as a lead compound or scaffold for the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Agriculture: The compound may be used as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it may interact with specific molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-1H-pyrazole-4-carboxamide: Similar structure but with a phenyl group instead of an amino group.
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(2-methylpropyl)-1H-pyrazole-4-carboxamide: Similar structure but without the amino group.
Uniqueness
5-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the amino and carboxamide groups, which may confer specific chemical reactivity and biological activity. Its unique structure may also influence its physical properties, such as solubility and stability, making it suitable for specific applications.
Properties
IUPAC Name |
5-amino-1-methyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-6(2)4-11-9(14)7-5-12-13(3)8(7)10/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIMJLLIMOZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(N=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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